molecular formula C4H7Br B137280 (Bromomethyl)cyclopropane CAS No. 7051-34-5

(Bromomethyl)cyclopropane

Cat. No.: B137280
CAS No.: 7051-34-5
M. Wt: 135 g/mol
InChI Key: AEILLAXRDHDKDY-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclopropane is an organic compound with the chemical formula C4H7Br. It is a derivative of cyclopropane, where a bromomethyl group is attached to the cyclopropane ring. This compound is known for its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

(Bromomethyl)cyclopropane plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of cyclopropane rings in complex molecules. For instance, it can act as a substrate for enzymes that catalyze halogenation reactions, leading to the formation of cyclopropyl-containing compounds. These interactions are crucial for the synthesis of pharmaceuticals and other bioactive molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions are essential for understanding the compound’s role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cells and biochemical reactions are significant, making it a valuable tool in research and development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic pathways and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are essential for understanding how the compound reaches its target sites and exerts its effects. Additionally, the distribution of this compound within different cellular compartments can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclopropane can be synthesized through various methods. One common method involves the bromination of cyclopropylmethanol using phosphorus tribromide or bromine in the presence of a base . Another method includes the reaction of cyclopropylmethanol with cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of cyclopropylmethanol under controlled conditions to ensure high yield and purity. The use of highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide can enhance the reaction efficiency .

Scientific Research Applications

Comparison with Similar Compounds

  • Cyclopropylmethyl chloride
  • Cyclopropylmethyl iodide
  • Cyclopropylmethyl fluoride

Comparison: (Bromomethyl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloride, iodide, and fluoride counterparts. The bromine atom is a better leaving group, facilitating substitution reactions more readily. Additionally, the cyclopropane ring imparts significant ring strain, making it more susceptible to ring-opening reactions .

Properties

IUPAC Name

bromomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILLAXRDHDKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220785
Record name Bromomethylcyclopropane
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-34-5, 1219805-93-2
Record name (Bromomethyl)cyclopropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethylcyclopropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomethylcyclopropane
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Record name Bromomethylcyclopropane
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Record name BROMOMETHYLCYCLOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (bromomethyl)cyclopropane?

A1: The molecular formula of this compound is C4H7Br. Its molecular weight is 135.00 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been studied using infrared and Raman spectroscopy. [] These studies revealed information about its conformational equilibrium between gauche and cis forms. Microwave spectroscopy has also been employed to determine its structure and conformation. [, ]

Q3: Is there information on the stability of this compound under various conditions?

A3: While specific stability studies are not detailed in the provided abstracts, its reactivity suggests sensitivity to nucleophiles and potential for ring-opening reactions. [, , , ] Further investigation is needed to assess its stability under specific conditions like temperature, light, and different solvents.

Q4: What is the role of this compound in catalytic reactions?

A4: this compound acts as a substrate in catalytic reduction reactions. Studies have investigated its reduction using nickel(II) salen catalysts. [, ] These studies employed cyclic voltammetry and controlled-potential electrolysis to elucidate the reaction mechanism, revealing the formation of dialkylated nickel(II) salen species.

Q5: Are there examples of selective reactions involving this compound?

A5: Yes, research highlights the regioselective addition of carbon tetrachloride (CCl4) to alkenes catalyzed by a niobium(V) complex with an α-diimine ligand, utilizing this compound as a reagent. []

Q6: Has computational chemistry been used to study this compound?

A6: Yes, the FLAMINGO program system was employed to predict possible intermediates and reaction pathways in the reduction of 2-vinyl-1,1-bisthis compound. [] This approach demonstrated the potential of computational tools for understanding complex reaction mechanisms involving this molecule.

Q7: How do structural modifications impact the reactivity of this compound derivatives?

A7: Research on the reduction of 2-vinyl-1,1-bisthis compound reveals that its structure significantly influences the reaction pathway. [, ] The presence of the vinyl group leads to ring-opening and expansion reactions, while the formation of vinylspiropentane, a product of a second three-membered ring formation, occurs with low yield.

Q8: What are some synthetic routes to access this compound and its derivatives?

A8: this compound derivatives can be synthesized from various starting materials. One example involves the reaction of biphenyl-2,2'-diol with 1,1,2,2-tetrakisthis compound, yielding a propellane-type compound and a dispiro-type compound. [] Another method utilizes the reduction of ethyl (cis/trans)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylates, followed by protecting group manipulations to afford various derivatives for synthesizing antiviral methylenecyclopropane analogs of purine nucleosides. []

Q9: What are some notable reactions involving this compound?

A9: this compound undergoes nucleophilic substitution reactions, as evidenced by its reaction with triphenylphosphine, leading to ring-opening. [, ] It is also involved in photochemical rearrangements, as seen in the conversion of 2-vinyl-1,1-bisthis compound to 6-bromo-2-(bromomethyl)hexa-1,4-diene. [] Furthermore, it acts as an electrophile in reactions with carbanions, like the 5-hydroacenaphthylene anion. []

Q10: What analytical techniques are commonly used to study this compound and its derivatives?

A10: A variety of analytical techniques are employed to study this compound and related compounds. These include:

  • Spectroscopy: Infrared (IR), Raman, and microwave spectroscopy provide structural information and conformational analysis. [, , ]
  • Electrochemistry: Cyclic voltammetry and controlled-potential electrolysis help investigate electron transfer processes and reaction mechanisms. [, ]
  • Chromatography: High-performance liquid chromatography (HPLC) is used for separation and analysis of reaction mixtures. []
  • Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) provides information about molecular weight and fragmentation patterns. []

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